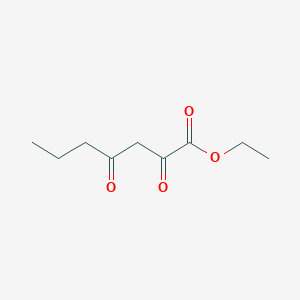
Ethyl 2,4-dioxoheptanoate
Cat. No. B135735
Key on ui cas rn:
36983-31-0
M. Wt: 186.2 g/mol
InChI Key: DMAUJRWSYKLVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06444816B1
Procedure details


Sodium (11.5 g, 500 mmol) was added to ethanol (130 mL) in portions at room temperature with vigorous stirring. After sodium got dissolved, the solution was cooled to 0° C. Methyl propyl ketone (53.0 mL, 500 mmol) was added dropwise and the stirring was continued for further 15-20 min. Diethyl oxalate (68.0 mL, 500 mmol) was added dropwise to the resulting solution at 0° C. and the stirring was continued for another 15 min at 0° C. The reaction mixture was then allowed to attain room temperature and the stirring was continued for further 12 h at this temperature. The reaction mixture was then kept in refrigerator for 24 h. The solvent was removed under vacuum at room temperature. The resulting residue was diluted with dil. hydrochloric acid on an ice bath and extracted the aqueous layer with diethyl ether (4×50 mL). The combined ether extracts were washed with water, brine, dried (Na2SO4) and concentrated under vacuum. The crude mass was chromatographed on silica gel using 3% ethyl acetate in pet. ether as eluent to yield the title compound (60.0 g, 64.5%).



Name
Methyl propyl ketone
Quantity
53 mL
Type
reactant
Reaction Step Three


Name
Yield
64.5%
Identifiers


|
REACTION_CXSMILES
|
[Na].[CH2:2]([C:5]([CH3:7])=[O:6])[CH2:3][CH3:4].[C:8]([O:15][CH2:16][CH3:17])(=[O:14])[C:9]([O:11]CC)=O>C(O)C>[O:11]=[C:9]([CH2:7][C:5](=[O:6])[CH2:2][CH2:3][CH3:4])[C:8]([O:15][CH2:16][CH3:17])=[O:14] |^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Three
|
Name
|
Methyl propyl ketone
|
|
Quantity
|
53 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)C(=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
68 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
the stirring was continued for another 15 min at 0° C
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to attain room temperature
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the stirring was continued for further 12 h at this temperature
|
|
Duration
|
12 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
The reaction mixture was then kept in refrigerator for 24 h
|
|
Duration
|
24 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum at room temperature
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting residue was diluted with dil. hydrochloric acid on an ice bath
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted the aqueous layer with diethyl ether (4×50 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined ether extracts were washed with water, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude mass was chromatographed on silica gel using 3% ethyl acetate in pet. ether as eluent
|
Outcomes


Product
Details
Reaction Time |
17.5 (± 2.5) min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O=C(C(=O)OCC)CC(CCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 60 g | |
| YIELD: PERCENTYIELD | 64.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
